Cas no 955237-11-3 (1-(4-ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea)

1-(4-ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea 化学的及び物理的性質
名前と識別子
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- 1-(4-ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea
- 1-(4-ethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea
- F2372-0176
- 955237-11-3
- AKOS024644028
- 1-(4-ethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
- Urea, N-(4-ethoxyphenyl)-N'-[[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]methyl]-
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- インチ: 1S/C20H22FN3O3/c1-2-27-18-9-5-16(6-10-18)23-20(26)22-12-14-11-19(25)24(13-14)17-7-3-15(21)4-8-17/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26)
- InChIKey: TZHRABFQJXHCNN-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(OCC)C=C1)C(NCC1CC(=O)N(C2=CC=C(F)C=C2)C1)=O
計算された属性
- せいみつぶんしりょう: 371.16451973g/mol
- どういたいしつりょう: 371.16451973g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 70.7Ų
じっけんとくせい
- 密度みつど: 1.269±0.06 g/cm3(Predicted)
- ふってん: 584.6±48.0 °C(Predicted)
- 酸性度係数(pKa): 13.63±0.46(Predicted)
1-(4-ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2372-0176-5mg |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-2μmol |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-20μmol |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-10μmol |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-3mg |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-4mg |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-25mg |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-30mg |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-100mg |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2372-0176-10mg |
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |
955237-11-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(4-ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-(4-ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}ureaに関する追加情報
Compound CAS No. 955237-11-3: 1-(4-Ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea
The compound with CAS No. 955237-11-3, known as 1-(4-Ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of ureas, which are widely used in drug design due to their versatile pharmacokinetic properties and potential for bioisosteric replacements. The molecule's structure features a urea core linked to two aromatic substituents: a 4-Ethoxyphenyl group and a 4-fluorophenyl group, which are connected through a pyrrolidine ring system.
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly in the context of cancer therapy. The pyrrolidine ring within its structure is known to enhance bioavailability and stability, making it an attractive candidate for drug development. Additionally, the presence of the ethoxyphenyl and fluorophenyl groups introduces electronic and steric effects that can influence the molecule's binding affinity to target proteins.
One of the most promising applications of this compound is its role in targeting protein kinases, which are critical in various cellular processes, including cell proliferation and survival. Preclinical studies have demonstrated that this compound exhibits selective inhibitory activity against certain kinases, suggesting its potential as a therapeutic agent in oncology. Furthermore, its ability to cross the blood-brain barrier has opened avenues for research into its efficacy in treating central nervous system disorders.
The synthesis of 1-(4-Ethoxyphenyl)-3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the subsequent coupling with the urea moiety. The use of advanced purification techniques ensures high purity levels, which are essential for preclinical testing.
From an analytical standpoint, this compound has been characterized using state-of-the-art techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses have provided insights into its three-dimensional structure and conformational flexibility, which are crucial for understanding its interaction with biological targets.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key therapeutic targets, while pharmacokinetic modeling has provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings underscore its potential as a lead compound for drug development programs.
In summary, CAS No. 955237-11-3 represents a significant advancement in medicinal chemistry, offering a unique combination of structural features that make it a valuable tool for drug discovery. As research continues to uncover its therapeutic potential, this compound is poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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